Methyl 2'-fluoro[1,1'-biphenyl]-3-carboxylate
Overview
Description
Methyl 2’-fluoro[1,1’-biphenyl]-3-carboxylate is an organic compound characterized by the presence of a fluorine atom on the biphenyl structure and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2’-fluoro[1,1’-biphenyl]-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobiphenyl and methyl 3-bromobenzoate.
Reaction Conditions: A palladium-catalyzed Suzuki coupling reaction is commonly employed. This reaction involves the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Procedure: The 2-fluorobiphenyl is reacted with methyl 3-bromobenzoate in the presence of the palladium catalyst and base under reflux conditions. The reaction mixture is then cooled, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of Methyl 2’-fluoro[1,1’-biphenyl]-3-carboxylate may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2’-fluoro[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted biphenyl derivatives.
Reduction: Formation of methyl 2’-fluoro[1,1’-biphenyl]-3-methanol.
Oxidation: Formation of 2’-fluoro[1,1’-biphenyl]-3-carboxylic acid.
Scientific Research Applications
Chemistry
Methyl 2’-fluoro[1,1’-biphenyl]-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of fluorinated biphenyl derivatives on biological systems. It serves as a model compound for understanding the interactions of fluorinated aromatic compounds with biological targets.
Medicine
The compound’s derivatives have potential applications in pharmaceuticals, particularly in the development of anti-inflammatory and analgesic agents. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, Methyl 2’-fluoro[1,1’-biphenyl]-3-carboxylate is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced materials and coatings.
Mechanism of Action
The mechanism of action of Methyl 2’-fluoro[1,1’-biphenyl]-3-carboxylate and its derivatives involves interactions with specific molecular targets. The fluorine atom can influence the electronic properties of the molecule, affecting its binding affinity to enzymes and receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets such as cyclooxygenase enzymes, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2’-fluoro[1,1’-biphenyl]-4-carboxylate
- Methyl 2’-chloro[1,1’-biphenyl]-3-carboxylate
- Methyl 2’-bromo[1,1’-biphenyl]-3-carboxylate
Uniqueness
Methyl 2’-fluoro[1,1’-biphenyl]-3-carboxylate is unique due to the specific positioning of the fluorine atom and the carboxylate ester group. This positioning can significantly influence the compound’s reactivity and interaction with biological targets compared to its chloro or bromo analogs. The fluorine atom’s electronegativity can enhance the compound’s stability and alter its pharmacokinetic properties, making it a valuable compound in medicinal chemistry.
This detailed overview provides a comprehensive understanding of Methyl 2’-fluoro[1,1’-biphenyl]-3-carboxylate, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
methyl 3-(2-fluorophenyl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-17-14(16)11-6-4-5-10(9-11)12-7-2-3-8-13(12)15/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJLZWPDHXDLQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901253875 | |
Record name | Methyl 2′-fluoro[1,1′-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901253875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80254-83-7 | |
Record name | Methyl 2′-fluoro[1,1′-biphenyl]-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80254-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2′-fluoro[1,1′-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901253875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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